4-Azidobenzoyl chloride
Overview
Description
4-Azidobenzoyl chloride is an organic compound with the molecular formula C7H4ClN3O. It is a white crystalline solid that is soluble in ester, ether, and aromatic solvents, and slightly soluble in alcohol solvents . This compound is primarily used as a chemical reagent in various organic synthesis processes, particularly in the synthesis of azide-containing compounds and as an intermediate in the production of other organic compounds .
Mechanism of Action
Target of Action
4-Azidobenzoyl chloride is a chemical compound used primarily as a reagent in various chemical reactions . The primary targets of this compound are other reactants in the chemical reactions where it is used. It interacts with these targets to facilitate the synthesis of a wide range of organic compounds .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution, where it reacts with a nucleophile, often leading to the replacement of the chloride group . This interaction results in the formation of new chemical bonds and the synthesis of new compounds .
Biochemical Pathways
While the specific biochemical pathways affected by this compound can vary depending on the nature of the reaction, one common pathway involves the formation of phosphazides . This process enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .
Result of Action
The result of this compound’s action is the synthesis of new organic compounds. The specific molecular and cellular effects of these compounds would depend on their chemical structure and properties .
Biochemical Analysis
Biochemical Properties
4-Azidobenzoyl chloride has been used as a photoaffinity labeling (PAL) reagent for the estrogen receptor (ER) . It interacts with the ER, leading to selective and efficient photocovalent attachment .
Cellular Effects
The effects of this compound on cells are primarily observed through its interaction with the ER. It influences cell function by binding to the ER, affecting cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the ER. It can cause changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It has been observed to demonstrate site-specific photoinactivation of ER .
Preparation Methods
4-Azidobenzoyl chloride can be synthesized through the reaction of 4-azidobenzoic acid with thionyl chloride. The reaction typically involves the following steps:
Reaction Setup: 4-Azidobenzoic acid is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
Reaction Progress: The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
Industrial production methods for this compound follow similar principles but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
4-Azidobenzoyl chloride undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and rearrangement reactions.
Nucleophilic Substitution: The azide group in this compound can act as a nucleophile in substitution reactions.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium azide or potassium azide in acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Heat or the presence of a suitable catalyst.
Major products formed from these reactions include alkyl azides, primary amines, and isocyanates.
Scientific Research Applications
4-Azidobenzoyl chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in the synthesis of various azide-containing compounds, which are valuable intermediates in organic synthesis.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through azide-alkyne cycloaddition reactions (click chemistry).
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
4-Azidobenzoyl chloride can be compared with other similar compounds, such as 4-azidobenzoic acid, 4-azidobenzyl chloride, and 4-azidobenzyl alcohol.
4-Azidobenzoic Acid: This compound has a carboxylic acid group instead of an acyl chloride group. It is less reactive in nucleophilic acyl substitution reactions but can still participate in azide-related reactions.
4-Azidobenzyl Chloride: This compound has a benzyl chloride group instead of an acyl chloride group. It is more reactive in nucleophilic substitution reactions but does not undergo acyl substitution reactions.
4-Azidobenzyl Alcohol: This compound has a hydroxyl group instead of an acyl chloride group. It is less reactive in nucleophilic substitution reactions but can be converted to other functional groups through oxidation or substitution reactions.
The uniqueness of this compound lies in its dual reactivity as both an acyl chloride and an azide, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
4-azidobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKYTTAVNYTVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163995 | |
Record name | 4-Azidobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14848-01-2 | |
Record name | 4-Azidobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14848-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azidobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014848012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azidobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azidobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Azidobenzoyl chloride facilitate the modification of polysulfone ultrafiltration membranes?
A1: this compound serves as a linking agent to attach poly(ethylene glycol) (PEG) chains onto polysulfone (PSf) surfaces. This process involves several steps:
- Synthesis of the photoreactive linker: this compound reacts with monomethoxy-PEG (MPEG), replacing the hydroxyl group of MPEG with the 4-azidobenzoyl group. This creates α-4-azidobenzoyl-ω-methoxy-PEG (ABMPEG), a molecule containing both a photoreactive azide group and a PEG chain. []
- Adsorption and photo-grafting: ABMPEG is then introduced to the PSf membrane where it adsorbs onto the surface. Upon exposure to UV light, the azide group within ABMPEG becomes reactive, forming covalent bonds with the PSf surface. This results in the PEG chains being "grafted" onto the PSf membrane. []
Q2: What are the observed effects of this surface modification on the polysulfone membrane?
A2: The grafting of PEG chains onto the PSf membrane surface leads to several significant changes:
- Increased hydrophilicity: The modified membrane exhibits a higher affinity for water, as demonstrated by contact angle measurements. This change is attributed to the hydrophilic nature of the attached PEG chains. []
- Reduced protein adsorption: The modified membrane demonstrates a 70% decrease in bovine serum albumin (BSA) adsorption compared to the unmodified membrane. This reduction is likely due to the PEG chains forming a barrier that hinders protein interaction with the PSf surface. []
- Improved permeability stability: The modification also leads to less severe permeability decay after protein adsorption. This suggests that the PEG coating helps maintain the membrane's filtration performance even after exposure to protein-containing solutions. []
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